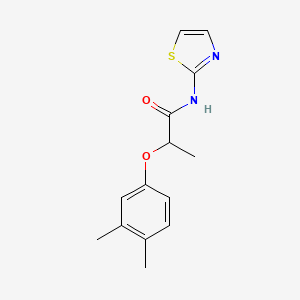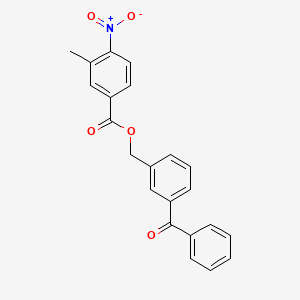![molecular formula C23H23N3O6S2 B4584814 N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)
N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Descripción general
Descripción
Sulfonamide compounds, including those with complex molecular structures similar to the one you're interested in, are studied for their antitumor activities and interactions with biological systems. The structural and functional diversity of these compounds allows for a broad range of biological applications, primarily focusing on their therapeutic potential against various forms of cancer.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves multi-step chemical processes, including the activation of thioglycosides and the formation of glycosyl triflates, demonstrating the complex chemistry involved in producing such molecules (Crich & Smith, 2000).
Molecular Structure Analysis
Molecular structure analysis, including X-ray powder diffraction (XRPD) and DFT studies, provides detailed insights into the atomic and electronic structure of sulfonamide compounds. These analyses help in understanding the molecular conformation, stability, and potential intermolecular interactions (Rahmani et al., 2017).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For example, the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide without racemization highlights the chemical stability and reaction pathways of sulfonamide derivatives (Okuyama et al., 1990).
Aplicaciones Científicas De Investigación
Osteoclastogenesis Inhibition and Bone Loss Prevention : A study by Cho et al. (2020) discovered that derivatives of N-phenyl-methylsulfonamido-acetamide (PMSA), a compound structurally related to N
1-(2-methoxy-5-nitrophenyl)-N2-(4-methylphenyl)-N2-{[4-(methylthio)phenyl]sulfonyl}glycinamide, inhibit osteoclast differentiation and could be potential therapeutic agents for postmenopausal osteoporosis.Synthetic Equivalents for Tetrahydroisoquinoline Framework : Kommidi et al. (2010) developed synthetic equivalents based on WA (Weinreb Amide) functionality for the synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework, utilizing compounds structurally similar to N
1-(2-methoxy-5-nitrophenyl)-N2-(4-methylphenyl)-N2-{[4-(methylthio)phenyl]sulfonyl}glycinamide. This advancement aids in the convenient synthesis of important chemical structures (Kommidi, Balasubramaniam, & Aidhen, 2010).Optically Active α-Amino Acid Derivatives Synthesis : Foresti et al. (2003) explored the synthesis of optically active syn-α-amidoalkylphenyl sulfones, derivatives structurally related to the compound . These sulfones react to form nitro adducts, which are key to synthesizing biologically active compounds, including α,β-diamino acid esters (Foresti, Palmieri, Petrini, & Profeta, 2003).
Herbicidal Activity of Glycinamides : A study by He and Chen (1997) investigated the herbicidal activity of glycinamides, a category to which N
1-(2-methoxy-5-nitrophenyl)-N2-(4-methylphenyl)-N2-{[4-(methylthio)phenyl]sulfonyl}glycinamide belongs. The results indicated high selective herbicidal activity against certain plants (He & Chen, 1997).Antitumor Activity in Sulfonamide-Based Compounds : Research by Owa et al. (2002) on sulfonamide-focused libraries, including compounds structurally related to N
1-(2-methoxy-5-nitrophenyl)-N2-(4-methylphenyl)-N2-{[4-(methylthio)phenyl]sulfonyl}glycinamide, revealed significant antitumor activities. These compounds were evaluated for their ability to disrupt cell cycle in cancer cell lines, with some advancing to clinical trials (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S2/c1-16-4-6-17(7-5-16)25(34(30,31)20-11-9-19(33-3)10-12-20)15-23(27)24-21-14-18(26(28)29)8-13-22(21)32-2/h4-14H,15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQILTCEYCTGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)
![5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4584742.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalenesulfonamide](/img/structure/B4584749.png)

![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)

![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4584796.png)
![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4584804.png)
![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)
![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)
![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)
![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)